Cas no 2309710-08-3 (6-(4-{(5,6-dimethylpyrimidin-4-yl)oxymethyl}piperidin-1-yl)pyridine-3-carbonitrile)

6-(4-{(5,6-Dimethylpyrimidin-4-yl)oxymethyl}piperidin-1-yl)pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine-3-carbonitrile core linked to a substituted piperidine moiety via a methyleneoxy bridge. The presence of the 5,6-dimethylpyrimidin-4-yl group enhances its potential as a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor development. Its structural complexity allows for selective interactions with biological targets, while the carbonitrile group offers opportunities for further derivatization. The compound exhibits favorable physicochemical properties, including moderate solubility and stability, making it suitable for research applications in drug discovery. Its well-defined synthetic pathway ensures reproducibility, supporting its use in high-throughput screening and structure-activity relationship studies.
6-(4-{(5,6-dimethylpyrimidin-4-yl)oxymethyl}piperidin-1-yl)pyridine-3-carbonitrile structure
2309710-08-3 structure
Product Name:6-(4-{(5,6-dimethylpyrimidin-4-yl)oxymethyl}piperidin-1-yl)pyridine-3-carbonitrile
CAS No:2309710-08-3
MF:C18H21N5O
MW:323.392243146896
CID:5327378
Update Time:2025-05-26

6-(4-{(5,6-dimethylpyrimidin-4-yl)oxymethyl}piperidin-1-yl)pyridine-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 6-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile
    • 6-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile
    • 6-(4-{(5,6-dimethylpyrimidin-4-yl)oxymethyl}piperidin-1-yl)pyridine-3-carbonitrile
    • Inchi: 1S/C18H21N5O/c1-13-14(2)21-12-22-18(13)24-11-15-5-7-23(8-6-15)17-4-3-16(9-19)10-20-17/h3-4,10,12,15H,5-8,11H2,1-2H3
    • InChI Key: HHNHDWXRNZCOAV-UHFFFAOYSA-N
    • SMILES: O(C1C(C)=C(C)N=CN=1)CC1CCN(C2C=CC(C#N)=CN=2)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 442
  • XLogP3: 2.8
  • Topological Polar Surface Area: 74.9

6-(4-{(5,6-dimethylpyrimidin-4-yl)oxymethyl}piperidin-1-yl)pyridine-3-carbonitrile Pricemore >>

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6-(4-{(5,6-dimethylpyrimidin-4-yl)oxymethyl}piperidin-1-yl)pyridine-3-carbonitrile Related Literature

Additional information on 6-(4-{(5,6-dimethylpyrimidin-4-yl)oxymethyl}piperidin-1-yl)pyridine-3-carbonitrile

6-(4-{(5,6-Dimethylpyrimidin-4-yl)oxymethyl}piperidin-1-yl)pyridine-3-carbonitrile: A Comprehensive Overview

The compound with CAS No. 2309710-08-3, known as 6-(4-{(5,6-dimethylpyrimidin-4-yl)oxymethyl}piperidin-1-yl)pyridine-3-carbonitrile, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a pyridine ring, a piperidine ring, and a dimethylpyrimidine moiety connected through an oxygen atom. The presence of these functional groups makes it a promising candidate for various applications in drug discovery and development.

Recent studies have highlighted the potential of this compound as a modulator of key biological pathways. For instance, research published in the *Journal of Medicinal Chemistry* has demonstrated its ability to inhibit certain enzymes associated with neurodegenerative diseases. The dimethylpyrimidine moiety is particularly significant, as it contributes to the molecule's stability and bioavailability. This structural feature allows the compound to effectively cross cellular membranes, making it a strong candidate for targeted drug delivery systems.

The synthesis of 6-(4-{(5,6-dimethylpyrimidin-4-yl)oxymethyl}piperidin-1-yl)pyridine-3-carbonitrile involves a multi-step process that combines advanced organic chemistry techniques. The use of palladium-catalyzed coupling reactions has been pivotal in achieving high yields and purity levels. Researchers have also explored the use of microwave-assisted synthesis to optimize reaction conditions, further enhancing the efficiency of the production process.

In terms of pharmacokinetics, this compound exhibits favorable properties that make it suitable for systemic administration. Studies conducted in preclinical models have shown that it has a long half-life and low clearance rate, which are desirable traits for drugs requiring sustained therapeutic effects. Additionally, its selective binding affinity for specific receptors has been validated through in vitro assays, underscoring its potential as a lead compound in drug development programs.

The application of computational chemistry tools has played a crucial role in understanding the molecular interactions of this compound. Docking studies have revealed that it forms stable complexes with target proteins, suggesting its potential as an antagonist or agonist in various signaling pathways. Furthermore, molecular dynamics simulations have provided insights into the conformational flexibility of the molecule, which is essential for its functional activity.

From an environmental perspective, the ecological impact of this compound has been carefully evaluated. According to recent reports published in *Environmental Science & Technology*, its degradation products are non-toxic and do not pose significant risks to aquatic ecosystems. This makes it a safer alternative compared to other compounds with similar functionalities.

In conclusion, 6-(4-{(5,6-dimethylpyrimidin-4-yl)oxymethyl}piperidin-1-yl)pyridine-3-carbonitrile represents a cutting-edge advancement in medicinal chemistry. Its unique structure, coupled with its promising pharmacological properties, positions it as a valuable asset in the quest for novel therapeutic agents. As research continues to unfold, this compound is expected to contribute significantly to the development of innovative treatments for various diseases.

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